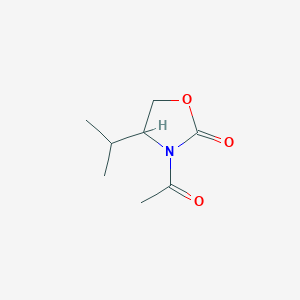![molecular formula C8H4F2INO B12872620 4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)
4-(Difluoromethyl)-2-iodobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-iodobenzo[d]oxazole is a heterocyclic compound featuring both difluoromethyl and iodine substituents on a benzo[d]oxazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-iodobenzo[d]oxazole typically involves the introduction of the difluoromethyl group and the iodine atom onto the benzo[d]oxazole ring. One common method includes the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Iodine Atom: Iodination can be performed using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide (CF₂HI) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the difluoromethyl group or other substituents.
Cross-Coupling Reactions: The iodine atom makes the compound a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Cross-Coupling: Palladium catalysts and appropriate ligands are typically used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiols, while cross-coupling reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Difluoromethyl)-2-iodobenzo[d]oxazole is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl and iodine substituents on biological activity, potentially leading to the discovery of new bioactive molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which 4-(Difluoromethyl)-2-iodobenzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance metabolic stability and bioavailability, while the iodine atom can facilitate specific binding interactions.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)-2-iodobenzo[d]oxazole: Similar structure but with a trifluoromethyl group, offering different electronic and steric properties.
4-(Difluoromethyl)-2-bromobenzo[d]oxazole:
4-(Difluoromethyl)-2-chlorobenzo[d]oxazole: Chlorine substituent, providing different chemical behavior and reactivity.
Uniqueness: 4-(Difluoromethyl)-2-iodobenzo[d]oxazole is unique due to the combination of the difluoromethyl group and iodine atom, which imparts distinct reactivity and potential for diverse applications. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom facilitates various substitution and cross-coupling reactions.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Eigenschaften
Molekularformel |
C8H4F2INO |
|---|---|
Molekulargewicht |
295.02 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H |
InChI-Schlüssel |
NYJUFQUBZPXRTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)



![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)



![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
